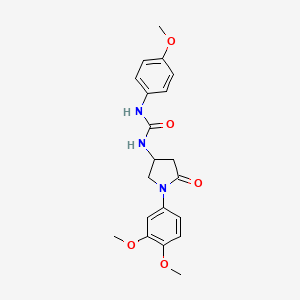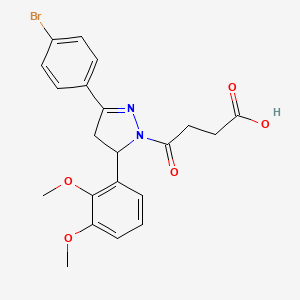
4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a carboxylic acid group (-COOH), a bromophenyl group, and a dimethoxyphenyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the bromophenyl and dimethoxyphenyl groups, and finally the addition of the carboxylic acid group. However, without specific information or literature references, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, bromophenyl group, and dimethoxyphenyl group would all contribute to the overall shape and properties of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound might undergo. However, the presence of the pyrazole ring, bromophenyl group, dimethoxyphenyl group, and carboxylic acid group suggests that it could participate in a variety of reactions, including nucleophilic substitutions, eliminations, and possibly some types of cycloaddition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carboxylic acid group would likely make it somewhat polar and capable of forming hydrogen bonds, which could influence its solubility and boiling point.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Crystal Structures : Pyrazole compounds, including bromophenyl derivatives, have been synthesized and their structures characterized by X-ray single crystal structure determination. These studies focus on understanding the molecular configurations, which are crucial for their potential applications in pharmaceuticals and material science Loh et al., 2013.
Biological Activity
Antimicrobial and Antifungal Activities : Pyrazoline-based thiazolidin-4-one derivatives have been prepared and evaluated for their antimicrobial activity. This research suggests that pyrazoline derivatives can serve as a basis for developing new antimicrobial agents Patel et al., 2013.
Anti-Diabetic Activity : Novel pyrazole-based heterocycles attached to sugar moiety were synthesized and screened for anti-diabetic activity. Some compounds showed moderate anti-diabetic activity, indicating the potential for pyrazole derivatives in diabetes treatment Vaddiraju et al., 2022.
Chemical Reactions and Mechanisms
- Facile Synthesis : Studies have detailed efficient routes for synthesizing ortho-halo-substituted aryloxybutyric acids, demonstrating the versatility of pyrazole derivatives in synthetic chemistry Heim-Riether, 2008.
Applications in Molecular Pharmacology
- Modulation of NMDA Receptors : Research on novel GluN2C/D N-Methyl-d-aspartate (NMDA) receptor subunit-selective modulators, including pyrazole derivatives, suggests their potential in developing treatments for neurological conditions by selectively inhibiting certain receptor subtypes Acker et al., 2011.
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific information from scientific literature would be needed.
Propiedades
IUPAC Name |
4-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O5/c1-28-18-5-3-4-15(21(18)29-2)17-12-16(13-6-8-14(22)9-7-13)23-24(17)19(25)10-11-20(26)27/h3-9,17H,10-12H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLVKEWFRQMKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)

![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)
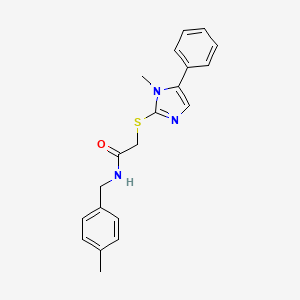
![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)
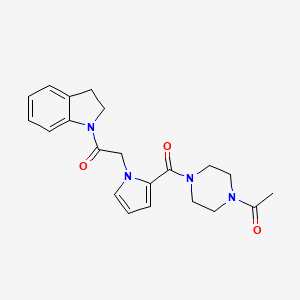
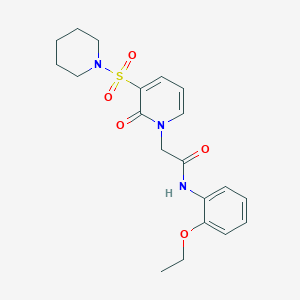
![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)
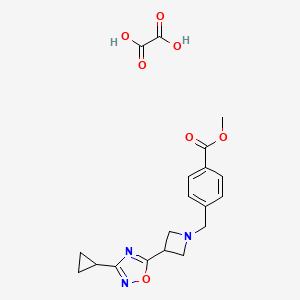
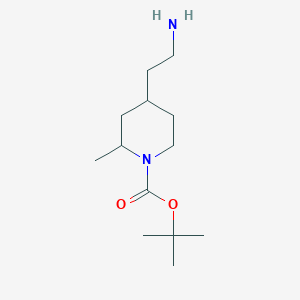
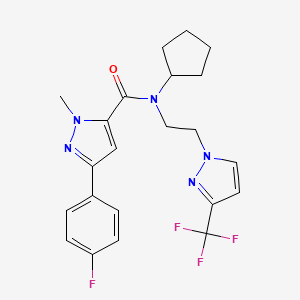
![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)
